(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO5S/c1-18-10-5-4-9(12(14)15)8-11(10)19(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUQRJVOEZOCJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657415 | |
| Record name | [4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-52-0 | |
| Record name | B-[4-Methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-3-(pyrrolidin-1-ylsulphonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is particularly noted for its interactions with biological systems, especially in the context of drug delivery and therapeutic efficacy.
- Molecular Formula : C₁₁H₁₆BNO₄S
- Molecular Weight : 269.13 g/mol
- CAS Number : 2377608-95-0
Boronic acids, including this compound, are known to interact with diols and sugars, making them valuable in glucose-responsive drug delivery systems. The unique structure of this compound allows it to form reversible covalent bonds with biomolecules, which can be exploited for targeted therapy, particularly in conditions like diabetes where glucose levels need to be monitored and managed effectively .
1. Glucose-Sensitive Drug Delivery
Research indicates that derivatives of phenylboronic acids can be engineered into drug delivery systems that respond to glucose levels. These systems can release therapeutic agents when glucose concentrations are elevated, providing a self-regulating mechanism for insulin delivery in diabetic patients. The incorporation of this compound into such systems enhances their stability and responsiveness compared to traditional methods .
2. Anticancer Potential
Studies have suggested that boronic acids may inhibit proteasome activity, which is crucial in cancer cell proliferation. The ability of this compound to modulate proteasome function could lead to apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
Case Study 1: Glucose-Sensitive Polymeric Systems
A study by Matsumoto et al. demonstrated that modifying phenylboronic acid derivatives can significantly lower their pKa values, enhancing their glucose sensitivity under physiological conditions. The synthesized polymers exhibited improved insulin release profiles in response to varying glucose levels, indicating the potential of this compound in developing advanced diabetic treatments .
Case Study 2: Anticancer Applications
In another research effort, the effects of boronic acid derivatives on cancer cell lines were evaluated. The findings revealed that compounds similar to this compound exhibited significant cytotoxicity against various cancer types by inducing cell cycle arrest and apoptosis .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆BNO₄S |
| Molecular Weight | 269.13 g/mol |
| CAS Number | 2377608-95-0 |
| Biological Activity | Glucose-responsive drug delivery, anticancer activity |
| Study Reference | Findings |
|---|---|
| Matsumoto et al. | Enhanced insulin release in glucose-responsive systems |
| Elshaarani et al. | Improved glucose responsiveness under physiological conditions |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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